molecular formula C8H4F4O2 B1391075 5-Fluoro-2-(trifluoromethoxy)benzaldehyde CAS No. 1092460-81-5

5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B1391075
CAS No.: 1092460-81-5
M. Wt: 208.11 g/mol
InChI Key: DLJQIFHQYJCQHB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F4O2 It is characterized by the presence of a fluorine atom at the 5-position and a trifluoromethoxy group at the 2-position on a benzaldehyde ring

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to changes in their activity. This compound’s ability to form hydrogen bonds and engage in hydrophobic interactions contributes to its biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby impacting cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions between this compound and the enzyme’s active site. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities. Additionally, the long-term exposure of cells to this compound can result in changes in cellular functions, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities. The interactions between this compound and metabolic enzymes are crucial for understanding its overall metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, specific transporters may facilitate the uptake of this compound into cells, while binding proteins may influence its distribution within different cellular compartments. These interactions are important for understanding the compound’s overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For instance, this compound may be localized to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be directed to the mitochondria, where it affects cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoro-2-nitrobenzotrifluoride with a reducing agent to form the corresponding amine, followed by oxidation to yield the desired aldehyde .

Industrial Production Methods

Industrial production methods for 5-Fluoro-2-(trifluoromethoxy)benzaldehyde may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous-flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 5-Fluoro-2-(trifluoromethoxy)benzoic acid.

    Reduction: 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(trifluoromethoxy)benzaldehyde is unique due to the combination of the fluorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJQIFHQYJCQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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